molecular formula C19H21N5O2 B2658056 (3-(1H-pyrazol-1-yl)phenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone CAS No. 2034542-26-0

(3-(1H-pyrazol-1-yl)phenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2658056
CAS No.: 2034542-26-0
M. Wt: 351.41
InChI Key: AOHVKWMMFTXICC-UHFFFAOYSA-N
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Description

(3-(1H-pyrazol-1-yl)phenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone is a compound with a diverse range of applications in scientific research. This compound, characterized by its complex structure, consists of various functional groups, including pyrazole, phenyl, piperazine, and isoxazole. Each of these groups contributes to the compound's unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-pyrazol-1-yl)phenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps. One common approach starts with the preparation of the 1H-pyrazole derivative and the phenyl ring, followed by a coupling reaction with the piperazine and isoxazole derivatives. Specific conditions may include using catalysts such as palladium or copper and solvents like dimethylformamide (DMF) under controlled temperatures.

Industrial Production Methods

Industrial production of this compound could involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. Continuous flow chemistry might be employed to enhance efficiency and reduce reaction times. Moreover, industrial processes often utilize robust purification methods, like chromatography, to ensure the final product meets high-quality standards.

Chemical Reactions Analysis

Types of Reactions

(3-(1H-pyrazol-1-yl)phenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone undergoes a variety of chemical reactions:

  • Oxidation: : The compound can be oxidized using reagents like hydrogen peroxide.

  • Reduction: : Reduction reactions can be performed with agents such as lithium aluminum hydride.

  • Substitution: : The functional groups allow for nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution conditions: : Typically involve base or acid catalysts depending on the functional group involved.

Major Products Formed

  • Oxidation may yield ketones or aldehydes.

  • Reduction might produce alcohols or amines.

  • Substitution reactions can result in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-(1H-pyrazol-1-yl)phenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone is utilized across several research domains:

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its potential as a bioactive compound.

  • Medicine: : Studied for its pharmacological properties and potential therapeutic uses.

  • Industry: : Used in the development of advanced materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, which can vary based on the specific application. In biological systems, it may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These pathways can lead to various outcomes, such as modulation of signaling pathways or inhibition of specific enzymes.

Comparison with Similar Compounds

Compared to similar compounds, (3-(1H-pyrazol-1-yl)phenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone stands out due to its unique combination of functional groups, which contribute to its versatile reactivity and wide-ranging applications.

  • Similar compounds: : Phenylpiperazine derivatives, isoxazole-containing molecules.

Properties

IUPAC Name

[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(3-pyrazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-15-17(13-21-26-15)14-22-8-10-23(11-9-22)19(25)16-4-2-5-18(12-16)24-7-3-6-20-24/h2-7,12-13H,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHVKWMMFTXICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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